Delta12-PGJ2 Exhibits Intermediate Apoptotic Potency, Distinct from Both PGJ2 and 15d-PGJ2
In a direct comparative study using JEG3 choriocarcinoma cells, Δ12-PGJ2 demonstrated an intermediate capacity to reduce mitochondrial activity (MTT assay), positioning it functionally between the weaker activity of PGJ2 and the substantially stronger activity of 15d-PGJ2 [1].
| Evidence Dimension | Mitochondrial activity reduction (MTT assay) |
|---|---|
| Target Compound Data | 28 ± 9.3% reduction |
| Comparator Or Baseline | PGJ2: 17.4 ± 4.7% reduction; 15d-PGJ2: 62.5 ± 2.8% reduction; PGA2 and PGD2: no significant effect |
| Quantified Difference | Δ12-PGJ2 is 1.6-fold more potent than PGJ2, but 2.2-fold less potent than 15d-PGJ2 |
| Conditions | JEG3 choriocarcinoma cells, 10 μM, 16 h |
Why This Matters
This intermediate potency profile allows researchers to titrate apoptotic responses more finely than with the weaker PGJ2 or the highly potent 15d-PGJ2, providing a unique tool for studying dose-dependent cellular outcomes.
- [1] Keelan, J. A., Sato, T. A., Marvin, K. W., Lander, J., Gilmour, R. S., & Mitchell, M. D. (1999). 15-Deoxy-Delta(12,14)-prostaglandin J(2), a ligand for peroxisome proliferator-activated receptor-gamma, induces apoptosis in JEG3 choriocarcinoma cells. Biochemical and Biophysical Research Communications, 262(3), 579-585. View Source
